

Comparative analysis of Firibastat versus ACE inhibitors on central blood pressure regulation

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Compound of Interest

Compound Name: *Firibastat*

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Firibastat and ACE Inhibitors: A Comparative Analysis of Central Blood Pressure Regulation

A new class of centrally acting antihypertensive agents, represented by **Firibastat**, offers a novel mechanism for blood pressure control by targeting the brain's renin-angiotensin system. This contrasts with traditional Angiotensin-Converting Enzyme (ACE) inhibitors that act systemically. This guide provides a comparative analysis of **Firibastat** and ACE inhibitors, focusing on their distinct mechanisms and their effects on central blood pressure regulation, supported by available experimental data.

Executive Summary

Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a targeted approach to managing hypertension by modulating the renin-angiotensin system (RAS) within the central nervous system. Unlike ACE inhibitors, which lower blood pressure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II in the periphery, **Firibastat** acts upstream in the brain to prevent the formation of angiotensin III, a key neuropeptide involved in the central regulation of blood pressure.

While direct head-to-head clinical trials with a primary endpoint of central blood pressure are still emerging, preliminary data suggests that **Firibastat** may offer a differentiated profile in its blood pressure-lowering effects. The phase IIb QUORUM study, while focused on cardiac function, indicated that **Firibastat** improved the blood pressure profile in patients post-

myocardial infarction, particularly in severe cases, without the dose-limiting hypotension sometimes observed with the ACE inhibitor ramipril.[1] However, the phase III FRESH trial, which evaluated **Firibastat** in treatment-resistant hypertension, did not show a significant difference in blood pressure reduction compared to placebo. Further research is needed to fully elucidate the comparative efficacy on central blood pressure.

Mechanism of Action: A Tale of Two Pathways

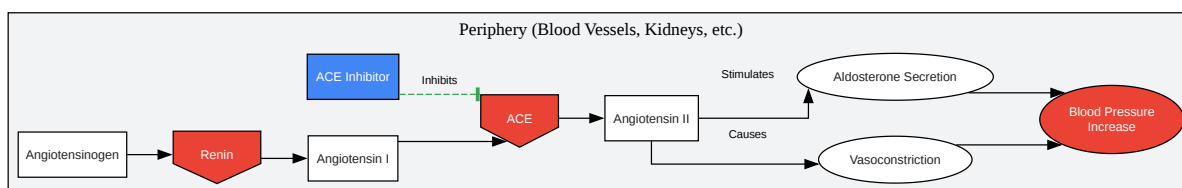
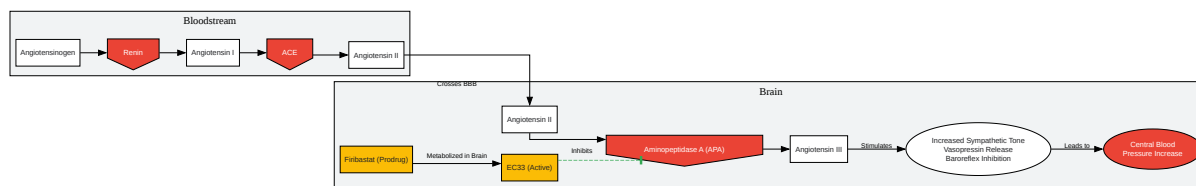
The fundamental difference between **Firibastat** and ACE inhibitors lies in their site and mode of action within the renin-angiotensin system.

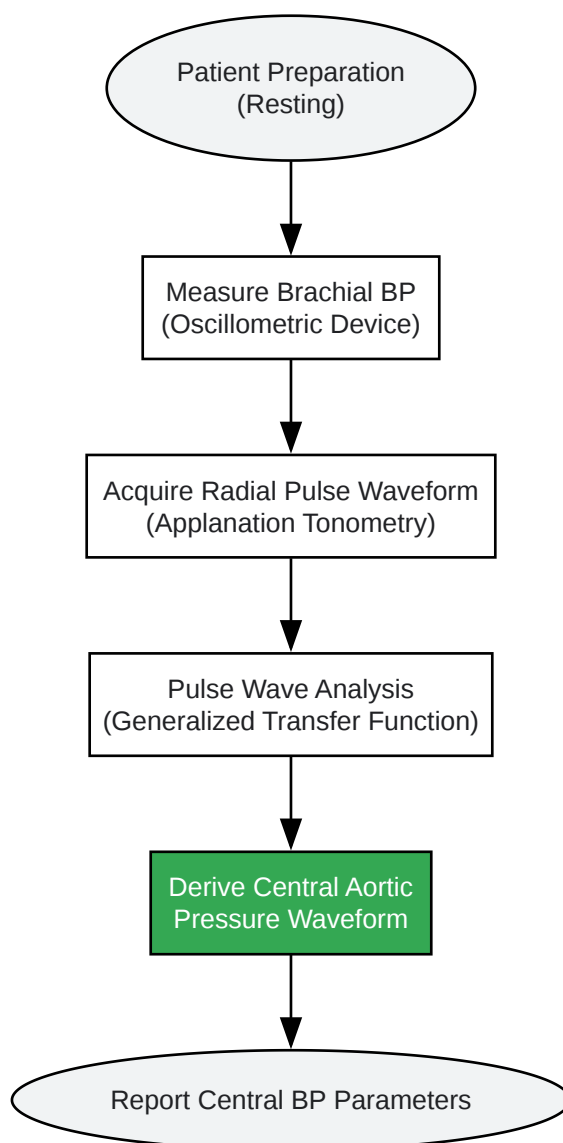
Firibastat: This investigational drug is a prodrug that crosses the blood-brain barrier and is then converted to its active form, EC33.[2] EC33 inhibits aminopeptidase A (APA), the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2] Angiotensin III in the brain is a potent pressor agent that increases sympathetic tone, stimulates vasopressin release, and blunts the baroreflex. By inhibiting angiotensin III production, **Firibastat** is designed to reduce central sympathetic outflow and decrease blood pressure.[2]

ACE Inhibitors: This well-established class of drugs, including agents like ramipril and enalapril, acts primarily in the periphery. They block the angiotensin-converting enzyme (ACE), which is crucial for the conversion of angiotensin I to angiotensin II.[3] Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, leading to sodium and water retention. By reducing angiotensin II levels, ACE inhibitors lead to vasodilation and a decrease in blood volume, thereby lowering blood pressure.[3]

Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways affected by **Firibastat** and ACE inhibitors.





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